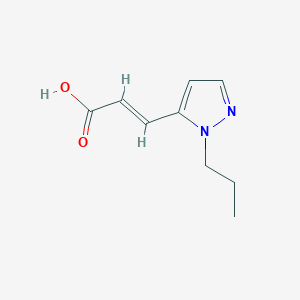

![molecular formula C12H15Cl2NO4S B3004633 2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid CAS No. 743451-65-2](/img/structure/B3004633.png)

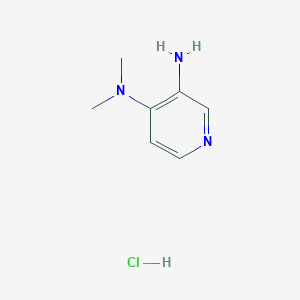

2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

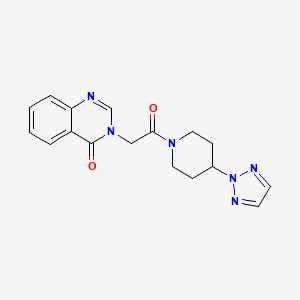

“2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid” is a chemical compound with the CAS Number: 743451-65-2 . Its molecular weight is 340.23 .

Molecular Structure Analysis

The IUPAC name for this compound is 2,4-dichloro-5-{[(1-methylbutyl)amino]sulfonyl}benzoic acid . The InChI Code is 1S/C12H15Cl2NO4S/c1-3-4-7(2)15-20(18,19)11-5-8(12(16)17)9(13)6-10(11)14/h5-7,15H,3-4H2,1-2H3,(H,16,17) .Applications De Recherche Scientifique

Antidiabetic Activity and Molecular Modeling

2,4-Dichloro-5-[(pentan-2-yl)sulfamoyl]benzoic acid derivatives have shown significant potential in antidiabetic applications. A study conducted by Thakral and Singh (2019) synthesized a series of these derivatives and evaluated their inhibitory activity against α-glucosidase and α-amylase, enzymes crucial in carbohydrate metabolism. The derivatives demonstrated potent inhibitory activities, suggesting their effectiveness in managing postprandial hyperglycemia, a critical aspect of diabetes treatment. This study also included molecular docking and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property analysis to predict the drug-likeness of these compounds (Thakral & Singh, 2019).

Carbonic Anhydrase Inhibition for Antiglaucoma Properties

Mincione et al. (2001) investigated derivatives of 4-chloro-3-sulfamoyl benzoic acid, structurally similar to this compound, for their ability to inhibit carbonic anhydrase. This enzyme plays a crucial role in aqueous humor secretion within the eye. The derivatives exhibited potent inhibition of carbonic anhydrase isozymes involved in this process, suggesting their potential as topical antiglaucoma agents (Mincione et al., 2001).

Synthesis of Novel Polyfunctionally Substituted Pyrazolo[1,5-a]pyrimidines

Quiroga et al. (2007) explored the synthesis of novel compounds involving 2-(pyrazolo[1,5-a]pyrimidin-5-yl)benzoic acids, which are related to the this compound structure. They developed a solvent-free cyclocondensation method, indicating a potential application in the synthesis of various pharmacologically active compounds (Quiroga et al., 2007).

Toxicity Assessment

Gorokhova et al. (2020) assessed the toxic properties of several benzoic acid derivatives, including those structurally similar to this compound. This study is crucial for understanding the safety profile of these compounds in scientific research and potential pharmaceutical applications (Gorokhova et al., 2020).

Uricosuric Agents in Gout Treatment

Research by Sarbanes (2002) on (Mono- and di-substituted sulfamoyl)benzoic acids, closely related to this compound, showed their potential as uricosuric agents in the treatment of gout and gouty arthritis. These findings are significant in the development of new treatments for such conditions (Sarbanes, 2002).

Safety and Hazards

Propriétés

IUPAC Name |

2,4-dichloro-5-(pentan-2-ylsulfamoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO4S/c1-3-4-7(2)15-20(18,19)11-5-8(12(16)17)9(13)6-10(11)14/h5-7,15H,3-4H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYQKZSPWPXWMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)NS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B3004550.png)

![(3Z)-N-(Cyanomethyl)-3-[(2,3-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B3004554.png)

![N-Methyl-N-[(1R,2S)-2-phenylcyclopropyl]oxirane-2-carboxamide](/img/structure/B3004557.png)

![N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B3004566.png)

![2-(methylsulfanyl)-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B3004571.png)